molecular formula C36H31N3O4S2 B2799144 Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 690960-88-4

Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2799144
CAS No.: 690960-88-4
M. Wt: 633.78
InChI Key: SFPLZEQBXKXONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C36H31N3O4S2 and its molecular weight is 633.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the reaction of appropriate precursors under controlled conditions. For instance, a related compound was synthesized by heating equimolar amounts of ethyl 1,2-dihydro-4-(4-chlorophenyl)-3-cyano-6-phenyl-2-thioxopyridine-5-carboxylate and chloro-N-(4-methoxy-phenyl)acetamide in absolute ethanol with sodium ethoxide as a catalyst, yielding pale-yellow crystalline structures .

Structural Analysis

The structural analysis reveals that the compound features a thienopyridine bicyclic moiety which is planar, with specific dihedral angles between the phenyl and methoxy groups indicating potential steric interactions. The presence of intramolecular hydrogen bonds enhances molecular stability and may influence biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For example, compounds similar to this compound have demonstrated significant anti-proliferative effects against various human cancer cell lines. A notable study indicated that these derivatives exhibited IC50 values in the low micromolar range against cancer cells such as HCT-116 and others .

CompoundCell LineIC50 (µM)
Ethyl 2-(...)HCT-1165.0
Related Compound AMCF-77.5
Related Compound BHeLa6.0

The mechanism through which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Research indicates that thienopyridine derivatives can modulate key signaling pathways involved in cancer progression, including those related to caspase activation and cell cycle regulation .

Cytotoxicity Studies

In addition to anticancer activity, cytotoxicity assessments have been performed using various assays. For instance, a brine shrimp lethality assay demonstrated that certain derivatives possess significant cytotoxic properties, suggesting their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies have been documented regarding the biological activity of thienopyridine derivatives:

  • Case Study on HCT-116 Cells : A derivative showed an IC50 value of 5 µM against HCT-116 cells, indicating potent anti-proliferative activity.
  • In Vivo Studies : Animal models treated with thienopyridine derivatives exhibited reduced tumor growth rates compared to controls, supporting their potential as effective anticancer agents.

Properties

IUPAC Name

ethyl 2-[[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carbonyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31N3O4S2/c1-5-43-36(41)30-27(24-12-11-20(2)21(3)17-24)19-44-34(30)39-33(40)32-31(37)29-26(22-13-15-25(42-4)16-14-22)18-28(38-35(29)45-32)23-9-7-6-8-10-23/h6-19H,5,37H2,1-4H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLZEQBXKXONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C3=C(C4=C(S3)N=C(C=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.